![molecular formula C9H7BrN2O2 B15234611 3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B15234611.png)
3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. This compound is characterized by its unique structure, which includes a bromine atom at the 3-position and a methoxy group at the 8-position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one typically involves the bromination of 8-methoxypyrido[1,2-a]pyrimidin-4-one. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to ensure selective bromination at the 3-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki or Heck coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-8-methoxypyrido[1,2-a]pyrimidin-4-one derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Scientific Research Applications
3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but lacks the methoxy group at the 8-position.
3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but lacks the methoxy group at the 8-position.
8-Methoxy-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but lacks the bromine atom at the 3-position.
Uniqueness
3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both the bromine atom at the 3-position and the methoxy group at the 8-position. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
3-bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-6-2-3-12-8(4-6)11-5-7(10)9(12)13/h2-5H,1H3 |
InChI Key |
GIYLRUITHHGOBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C(=O)N2C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


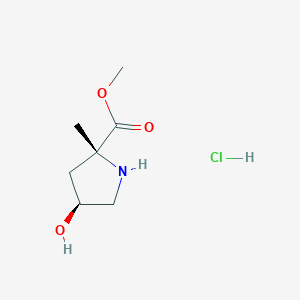

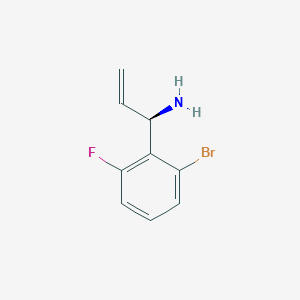
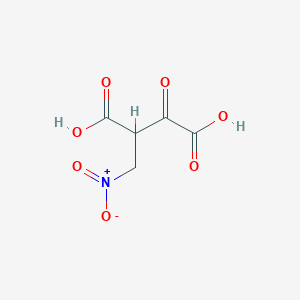
![[(3R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15234557.png)
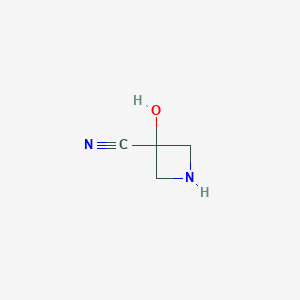

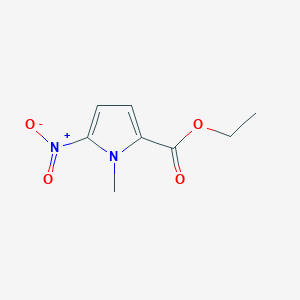
![Ethyl7-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15234615.png)
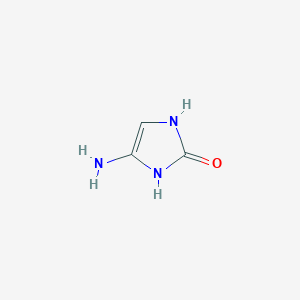
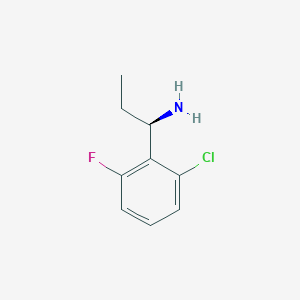
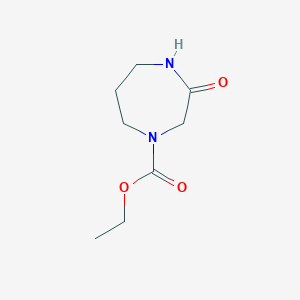
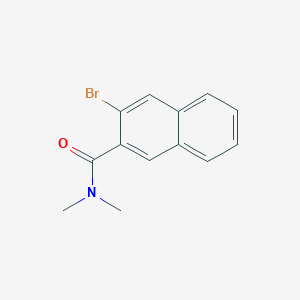
![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)
